molecular formula C21H16O2 B099699 1,2-Dihydroxy-3-methylcholanthrene CAS No. 15544-91-9

1,2-Dihydroxy-3-methylcholanthrene

Cat. No. B099699
CAS RN: 15544-91-9
M. Wt: 300.3 g/mol
InChI Key: MSPGUHVGYWHMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroxy-3-methylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a mutagen and carcinogen. It is a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and environmental toxins. The purpose of

Scientific Research Applications

1,2-Dihydroxy-3-methylcholanthrene is commonly used in scientific research to induce mutations and carcinogenesis in cells and animals. It has been used to study the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. 1,2-Dihydroxy-3-methylcholanthrene has also been used to investigate the effects of environmental pollutants on human health.

Mechanism Of Action

1,2-Dihydroxy-3-methylcholanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. It can also induce the expression of genes involved in cell proliferation and survival, leading to carcinogenesis. 1,2-Dihydroxy-3-methylcholanthrene has been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of xenobiotic metabolism and immune function.

Biochemical And Physiological Effects

1,2-Dihydroxy-3-methylcholanthrene can cause DNA damage, chromosomal aberrations, and mutations in cells and animals. It can also induce tumors in various organs, including the liver, lung, and skin. 1,2-Dihydroxy-3-methylcholanthrene has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress. It can also affect immune function and inflammation.

Advantages And Limitations For Lab Experiments

1,2-Dihydroxy-3-methylcholanthrene is a potent mutagen and carcinogen that can induce DNA damage and tumors in cells and animals. It is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. However, 1,2-Dihydroxy-3-methylcholanthrene has limitations in terms of its specificity and selectivity for certain types of mutations and tumors. It can also be toxic to cells and animals at high concentrations.

Future Directions

Future research on 1,2-Dihydroxy-3-methylcholanthrene could focus on the development of more selective and specific mutagens and carcinogens for studying the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. It could also investigate the effects of environmental pollutants on human health and the development of new strategies for preventing and treating cancer. Finally, future research could explore the potential use of 1,2-Dihydroxy-3-methylcholanthrene as a therapeutic agent for cancer and other diseases.

Synthesis Methods

1,2-Dihydroxy-3-methylcholanthrene can be synthesized by the reaction of 3-methylcholanthrene with potassium permanganate in sulfuric acid. The reaction yields a mixture of products, including 1,2-Dihydroxy-3-methylcholanthrene and its isomer, 3-hydroxy-1,2-dimethylbenz[a]anthracene. 1,2-Dihydroxy-3-methylcholanthrene can be purified by chromatography or recrystallization.

properties

CAS RN

15544-91-9

Product Name

1,2-Dihydroxy-3-methylcholanthrene

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol

InChI

InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3

InChI Key

MSPGUHVGYWHMPY-UHFFFAOYSA-N

SMILES

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O

Canonical SMILES

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O

Origin of Product

United States

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